molecular formula C25H27NO6 B3469019 Dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3469019
M. Wt: 437.5 g/mol
InChI Key: KDVHQKJVTGIZQS-UHFFFAOYSA-N
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Description

Dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted at positions 2 and 6 with methyl groups, and at positions 3 and 5 with methyl ester moieties. The 4-position of the ring is occupied by a 4-(benzyloxy)-3-methoxyphenyl group, which introduces steric bulk and electron-rich aromatic features. This structural motif is critical for pharmacological activity, as 1,4-DHPs are well-known calcium channel modulators (e.g., nifedipine analogs) with applications in cardiovascular diseases .

Key structural insights are derived from crystallographic studies of closely related compounds. For instance, dimethyl esters of 1,4-DHPs often adopt a flattened boat conformation, as observed in analogs like dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, where the dihydropyridine ring puckering parameters (Q = 0.3036 Å, θ = 73.2°) indicate moderate non-planarity . The benzyloxy and methoxy substituents on the phenyl ring likely influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for crystal packing and solubility .

Properties

IUPAC Name

dimethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-15-21(24(27)30-4)23(22(16(2)26-15)25(28)31-5)18-11-12-19(20(13-18)29-3)32-14-17-9-7-6-8-10-17/h6-13,23,26H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVHQKJVTGIZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ammonia or amines, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Key Steps

  • Reactants :

    • Aldehyde : 4-(benzyloxy)-3-methoxybenzaldehyde (providing the substituted phenyl group)

    • β-ketoester : Ethyl acetoacetate

    • Ammonium acetate (as a source of ammonia)

    • Catalyst : Germanium(IV) iodide (GeI₄) or cadmium chloride (CdCl₂)

  • Reaction Conditions :

    • Solvent : Acetonitrile

    • Temperature : Reflux (80–85°C)

    • Time : 3–5 hours

  • Mechanism :

    • Formation of an enamine intermediate from the β-ketoester and ammonium acetate.

    • Condensation with the aldehyde to form the dihydropyridine core.

    • Catalyst role : Facilitates carbonyl activation and stabilizes intermediates .

Spectral Characterization

The compound is typically characterized using NMR and IR spectroscopy . For structurally similar derivatives (e.g., diethyl-4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate), key spectral data include:

Technique Key Features
¹H NMR δ 1.25 (t, ethyl CH₃), δ 2.32 (s, CH₃ groups), δ 3.82 (s, methoxy), δ 4.06–4.15 (q, ethyl CH₂), δ 5.05 (s, benzyloxy CH₂), δ 5.42 (brs, NH group) .
IR Peaks at ~1693 cm⁻¹ (ester carbonyl) and ~1642 cm⁻¹ (aromatic C=C) .
Mass Spectrometry Molecular ion peak at m/z 373 (M+1) .

Stability and Reactivity

The compound’s stability and reactivity depend on its functional groups:

  • Dihydropyridine core : Susceptible to oxidation under acidic conditions, forming pyridine derivatives.

  • Ester groups : Hydrolyzable to dicarboxylic acids under basic or acidic conditions.

  • Benzyloxy and methoxy substituents : Resistant to hydrolysis but may participate in nucleophilic aromatic substitution reactions under specific conditions .

Comparative Analysis of Dihydropyridine Derivatives

Compound Structure Key Activity
Target compound Dihydropyridine core + benzyloxy/methoxyAntioxidant, potential cardiovascular applications
Diethyl-2,6-dimethyl-4-phenyl derivative Simple phenyl substitutionCalcium channel blockade
Dolutegravir Pyridine core with alkyl/aryl groupsAntiviral (HIV)

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of dihydropyridine compounds exhibit antioxidant properties. For instance, studies have shown that modifications to the dihydropyridine ring can enhance radical scavenging activity, making them potential candidates for treating oxidative stress-related diseases .

Anticancer Activity

Dihydropyridine derivatives have been investigated for their anticancer properties. A study demonstrated that compounds similar to dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibited cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cancer cell proliferation .

Cardiovascular Applications

The compound's structural characteristics suggest potential applications in cardiovascular health. Dihydropyridines are known calcium channel blockers, which can be beneficial in managing hypertension and angina pectoris. Research into related compounds has highlighted their ability to improve vascular function and reduce blood pressure .

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Organic Electronics

Research into organic semiconductors has identified dihydropyridine derivatives as promising materials for electronic applications due to their favorable charge transport properties. The compound may be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electron-rich nature.

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Effect
Medicinal ChemistryAntioxidant ActivityRadical scavenging
Anticancer ActivityInduction of apoptosis
Cardiovascular HealthCalcium channel blocking
Material SciencePolymer ChemistryEnhanced mechanical properties
Organic ElectronicsImproved charge transport

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyridine derivatives for their antioxidant activity using DPPH radical scavenging assays. The results indicated that modifications similar to those found in this compound significantly increased antioxidant efficacy compared to standard antioxidants like ascorbic acid .

Case Study 2: Cardiovascular Effects

In a clinical trial reported in Cardiovascular Drugs and Therapy, a derivative of this compound was tested on patients with hypertension. The results showed a significant reduction in systolic and diastolic blood pressure over a six-week period, indicating its potential as a therapeutic agent in managing cardiovascular conditions .

Mechanism of Action

The mechanism of action of Dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of 1,4-DHPs with varying ester groups and aromatic substituents. Key structural analogs and their distinguishing features are summarized below:

Compound Ester Groups 4-Position Substituent Key Properties References
Dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (Target) Methyl 4-(Benzyloxy)-3-methoxyphenyl Enhanced lipophilicity due to benzyloxy group; moderate ring puckering (Q ~ 0.3 Å)
Diethyl 4-[3-(benzyloxy)phenyl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Ethyl 3-(Benzyloxy)phenyl Higher metabolic stability (ethyl esters); similar puckering parameters
Diisobutyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Isobutyl 3-Ethoxy-4-hydroxyphenyl Improved solubility (hydroxyl group); flattened boat conformation (Q = 0.3034 Å)
4-(3,4,5-Trimethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (diethyl ester) Ethyl 3,4,5-Trimethoxyphenyl Enhanced electron density; potential anticancer activity
Nifedipine (Pharmaceutical analog) Methyl and 2-nitrophenyl 2-Nitro-phenyl Planar ring conformation (Q < 0.2 Å); potent calcium channel blockade

Pharmacological and Physicochemical Comparisons

  • Ester Group Impact : Methyl esters (target compound) generally exhibit faster hydrolysis rates compared to ethyl or isobutyl esters, affecting bioavailability . Ethyl esters (e.g., ) may prolong half-life due to slower enzymatic degradation.
  • Methoxy groups (e.g., 3,4,5-trimethoxy in ) enhance electron donation, stabilizing charge-transfer interactions in calcium channels . Hydroxyl groups () improve solubility but may reduce metabolic stability due to susceptibility to glucuronidation.
  • Ring Puckering and Activity : Planar 1,4-DHP rings (Q < 0.2 Å, as in nifedipine) correlate with higher calcium channel antagonist activity. The target compound’s moderate puckering (Q ~ 0.3 Å) suggests intermediate potency .

Crystallographic and Spectroscopic Data

  • IR Spectroscopy : The target compound’s ester carbonyl (C=O) stretch is expected near 1665 cm⁻¹, consistent with analogs (e.g., 1665 cm⁻¹ in ). N-H bends (amide analogs) are absent, confirming ester substitution .
  • NMR Data :
    • ¹H NMR : Methyl groups at δ ~2.34 ppm (2,6-CH₃), aromatic protons at δ 7.06–8.37 ppm (benzyloxy-phenyl), and a singlet for H4 (δ ~5.25 ppm) align with and .
    • ¹³C NMR : Ester carbonyls at δ ~167 ppm and aromatic carbons (δ 110–150 ppm) match related structures .
  • Mass Spectrometry : A molecular ion [M⁺] at m/z ~500–550 is typical for 1,4-DHPs with benzyloxy substituents .

Biological Activity

Dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H31NO6
  • Molecular Weight : 466 g/mol
  • CAS Number : Not specified in the sources but related compounds have been documented.

Biological Activity Overview

Dihydropyridines are primarily recognized for their role as calcium channel blockers and exhibit various pharmacological properties including:

  • Antihypertensive effects
  • Antioxidant activity
  • Neuroprotective properties
  • Anti-inflammatory effects

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Blockade : Dihydropyridines inhibit L-type calcium channels, leading to vasodilation and reduced blood pressure.
  • Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress.
  • Modulation of Neurotransmitter Release : By affecting calcium influx in neurons, it may influence neurotransmitter release and neuronal excitability.

Pharmacological Studies

Several studies have investigated the pharmacological effects of related dihydropyridine derivatives:

Case Study 1: Antihypertensive Effects

A study on a related compound demonstrated significant reductions in systolic and diastolic blood pressure in hypertensive animal models. The mechanism was attributed to the inhibition of calcium influx into vascular smooth muscle cells, leading to relaxation and vasodilation.

Case Study 2: Neuroprotective Properties

Research indicated that similar dihydropyridine compounds exhibit neuroprotective effects against oxidative stress-induced neuronal injury. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures treated with the compound.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntihypertensiveSignificant reduction in blood pressure
AntioxidantScavenging of free radicals
NeuroprotectiveIncreased neuronal viability
Anti-inflammatoryReduction in inflammatory markers

Q & A

Q. What synthetic methodologies are recommended for synthesizing dimethyl 4-substituted 1,4-dihydropyridine derivatives?

The Hantzsch reaction is the classical method for synthesizing 1,4-dihydropyridine (DHP) derivatives. Key steps include:

  • Condensation of an aldehyde (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde) with methyl acetoacetate and ammonium acetate in a polar solvent (e.g., ethanol/water mixtures) under reflux conditions.
  • Purification via recrystallization using solvents like ethanol or methanol to achieve high yields (≥70%) .
  • Characterization via 1H^1H- and 13C^{13}C-NMR, IR, and elemental analysis, followed by single-crystal X-ray diffraction for structural confirmation .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray crystallography is the gold standard. For analogs:

  • Crystals are grown via slow evaporation of solvent (e.g., ethanol).
  • Data collection uses Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å), and structures are solved via direct methods (e.g., SHELXS).
  • Key parameters: Planarity of the DHP ring, dihedral angles between substituents (e.g., benzyloxy-methoxyphenyl group), and intermolecular interactions (e.g., C–H···O hydrogen bonds) influence packing and stability .

Q. What in vitro pharmacological screening assays are applicable for evaluating bioactivity?

Common assays include:

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC50_{50} values compared to standard drugs like ciprofloxacin .
  • Antioxidant activity : DPPH radical scavenging assays, with IC50_{50} values benchmarked against ascorbic acid .

Advanced Research Questions

Q. How can contradictory bioactivity results between structurally similar DHP derivatives be resolved?

  • Perform structure-activity relationship (SAR) studies: Compare substituent effects (e.g., benzyloxy vs. acetoxy groups) on bioactivity. For example, electron-withdrawing groups (e.g., nitro) on the phenyl ring may enhance antimicrobial activity .
  • Use molecular docking to predict binding affinities to target proteins (e.g., bacterial DNA gyrase). Computational tools like AutoDock Vina can model interactions between the DHP core and active sites .

Q. What strategies optimize reaction yields and regioselectivity in DHP synthesis?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve yields compared to ethanol/water mixtures .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., L-proline) can accelerate condensation steps.
  • Computational reaction design : Tools like the ICReDD platform integrate quantum chemical calculations and experimental feedback to identify optimal conditions (e.g., temperature, stoichiometry) .

Q. How can computational methods predict the compound’s reactivity and stability?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. For example, lower HOMO-LUMO gaps correlate with higher reactivity in radical scavenging .
  • Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) simulations model intermediates and transition states during synthesis .

Q. What safety protocols are recommended for handling this compound?

  • Hazard identification : Review safety data sheets (SDS) for analogs (e.g., diethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate) to infer risks (e.g., skin/eye irritation) .
  • Storage : Store at +4°C in airtight containers under inert gas (e.g., N2_2) to prevent oxidation .
  • Waste disposal : Follow ECHA guidelines for organic solvents and nitro-containing compounds .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar DHPs?

  • Experimental variables : Compare assay conditions (e.g., bacterial strain variability, solvent used for compound dissolution).
  • Crystallographic data : Confirm if structural differences (e.g., axial vs. equatorial substituent orientation) impact bioactivity .
  • Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial IC50_{50} values) to identify trends using statistical tools like ANOVA .

Methodological Resources

  • Synthetic protocols : Hantzsch reaction optimization .
  • Crystallography : SHELX suite for structure refinement .
  • Computational tools : ICReDD for reaction design , AutoDock Vina for docking studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
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Reactant of Route 2
Dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

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